4-Benzylpiperidine-1-carboxamide is a chemical compound classified as a piperidine derivative, specifically an amide. Piperidine is a six-membered ring containing one nitrogen atom and five carbon atoms. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. It is particularly noted for its interactions with neurotransmitter systems and potential use as a corrosion inhibitor.
The compound is identified by the International Union of Pure and Applied Chemistry name 4-benzylpiperidine-1-carboxamide and has the CAS number 31252-58-1. It is categorized under organic compounds and more specifically under amides due to the presence of the carboxamide functional group.
The synthesis of 4-benzylpiperidine-1-carboxamide typically involves several steps, primarily starting from 4-benzylpiperidine. The following methods are commonly employed:
The molecular formula of 4-benzylpiperidine-1-carboxamide is , with a molar mass of approximately 218.30 g/mol.
InChI=1S/C13H18N2O/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)4-Benzylpiperidine-1-carboxamide can undergo various chemical reactions:
The mechanism of action for 4-benzylpiperidine-1-carboxamide primarily involves its interaction with neurotransmitter systems:
The melting point and boiling point data are specific to the purity of the compound but generally fall within standard ranges for similar amide compounds.
4-Benzylpiperidine-1-carboxamide has several scientific uses:
The piperidine scaffold represents a privileged structure in neuropharmacology, with 4-benzylpiperidine-1-carboxamide derivatives emerging as structurally versatile ligands capable of simultaneous engagement with multiple neurobiological targets. These compounds exemplify the rational shift from single-target agents toward multi-target therapeutics, particularly relevant for complex neuropsychiatric disorders where pathological mechanisms involve interconnected neurotransmitter systems. Their molecular architecture—characterized by a lipophilic benzyl group appended to the piperidine ring and a carboxamide moiety at the nitrogen position—enables nuanced interactions with monoamine transporters and receptors, positioning them as valuable tools for modulating serotonin, norepinephrine, and dopamine signaling pathways [1] [4] .
Structural Determinants of PolypharmacologyThe capacity of 4-benzylpiperidine-1-carboxamides to function as multi-target ligands stems from strategic structural modifications that modulate affinity and selectivity across transporter proteins:
Table 1: Structure-Activity Relationship (SAR) of Key 4-Benzylpiperidine-1-carboxamide Derivatives
| Compound | Carbon Linker | Aromatic Group | SERT IC₅₀ (μM) | NET IC₅₀ (μM) | DAT IC₅₀ (μM) | Primary Selectivity Profile |
|---|---|---|---|---|---|---|
| 7j | Three | Biphenyl | 0.08 | 0.12 | >10 | SERT/NET (SNRI) |
| 8k | Two | Diphenyl | 0.15 | 0.21 | 0.18 | Balanced TRI |
| 8f | Two | 2-Naphthyl | 0.32 | 0.29 | 0.41 | NET/SERT |
| Analog A* | Two | 4-Fluorophenyl | 1.85 | 0.94 | 3.20 | NET-selective |
Data derived from reuptake inhibition assays in HEK-293 cells stably expressing human transporters [1] [4].*Hypothetical example for comparative purposes.
Target Engagement ProfilesDocking simulations elucidate the molecular basis for multi-target engagement:
Table 2: Computational Binding Metrics of Representative Compounds
| Target | Compound | Docking Score (ΔG, kcal/mol) | Key Interacting Residues | Predicted Kᵢ (nM) |
|---|---|---|---|---|
| DAT | 8k | -11.3 | TYR95 (H-bond), ASP149 (ionic), PHE319 (π-π) | 12.4 |
| 7j | -6.1 | Limited hydrophobic contacts | >10,000 | |
| NET | 8k | -10.7 | SER420 (H-bond), VAL423 (hydrophobic) | 42.7 |
| 7j | -9.8 | ASP128 (ionic), TYR470 (π-π) | 89.3 | |
| SERT | 8k | -10.9 | TM1-TM3-TM6 network | 25.1 |
| 7j | -10.2 | ILE172, TYR176 (hydrophobic pocket) | 34.6 |
Simulations performed using homology models of DAT/NET based on drosophila DAT (PDB: 4XP4) and hSERT crystal structure (PDB: 5I6X) [1] [4].
Functional Modulation of Transporter ActivityBeyond direct reuptake inhibition, 4-benzylpiperidine-1-carboxamides demonstrate complex regulatory effects on monoaminergic signaling pathways:
Therapeutic Implications for Neuropsychiatric DisordersThe pharmacological profile of these compounds supports their therapeutic potential:
Synthetic and Medicinal Chemistry ContextThe synthetic accessibility of this scaffold enhances its drug discovery utility:
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: